5-Chloro-2-hydroxy-3-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-3-nitrobenzonitrile is a chemical compound with the molecular formula C7H3ClN2O3 It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a hydroxyl group, and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-3-nitrobenzonitrile typically involves the nitration of 5-chloro-2-hydroxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-3-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: 5-Chloro-2-hydroxy-3-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-hydroxy-3-nitrobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-3-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzonitrile: Similar structure but lacks the hydroxyl group.
5-Chloro-2-nitrobenzonitrile: Similar structure but lacks the hydroxyl group.
2-Hydroxy-5-nitrobenzonitrile: Similar structure but lacks the chlorine atom.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions .
Properties
CAS No. |
88310-62-7 |
---|---|
Molecular Formula |
C7H3ClN2O3 |
Molecular Weight |
198.56 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-3-nitrobenzonitrile |
InChI |
InChI=1S/C7H3ClN2O3/c8-5-1-4(3-9)7(11)6(2-5)10(12)13/h1-2,11H |
InChI Key |
YPZASGUTWBNWFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.